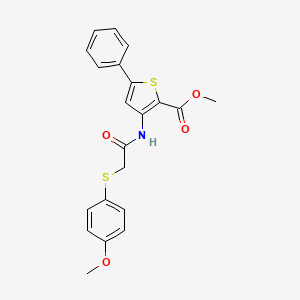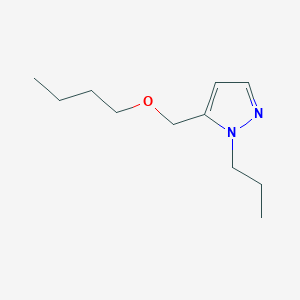
Methyl 3-(2-((4-methoxyphenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that likely contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), an acetamide group (a functional group derived from acetic acid), and methoxyphenyl groups (a phenyl ring with a methoxy group attached) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For example, a green synthetic procedure was developed for the two-step synthesis of a similar compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, from anthranilic acid .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
This compound, with its thiazole core, is part of a class of molecules known for their biological activities . Thiazoles are found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . They have been observed to possess a range of activities including antihypertensive , anti-inflammatory , antischizophrenia , antibacterial , anti-HIV , hypnotics , antiallergic , analgesic , fibrinogen receptor antagonist with antithrombotic activity, as well as antitumor and cytotoxic activities .
Agriculture
In agriculture, compounds with a thiazole structure are important for the development of fungicides and biocides . The structural versatility of thiazole allows for the synthesis of various derivatives that can be tailored for specific applications in crop protection and yield enhancement .
Material Science
Thiazole derivatives are utilized in material science for the synthesis of azo dyes and dithiocarbamate . These compounds are crucial in the development of new materials with specific optical and electronic properties, which can be applied in the manufacturing of sensors , organic semiconductors , and photovoltaic cells .
Environmental Science
The environmental applications of thiazole derivatives include their use as chemical reaction accelerators . These compounds can potentially be used to enhance the efficiency of chemical reactions in environmental remediation processes, such as the breakdown of pollutants or the synthesis of environmentally friendly materials .
Chemical Synthesis
In chemical synthesis, thiazole-containing compounds are valuable intermediates. They are used in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The thiazole moiety is a key scaffold in the development of novel compounds with enhanced biological activity .
Green Chemistry
The synthesis of thiazole derivatives aligns with the principles of green chemistry. The use of Deep Eutectic Solvents (DES) and microwave-induced synthesis are environmentally benign methods that reduce the use of toxic solvents and energy consumption, making the production process more sustainable .
Pharmaceutical Research
Thiazole derivatives are being explored for their neuroprotective and anti-neuroinflammatory properties. They are potential candidates for the treatment of neurodegenerative diseases and could play a significant role in the discovery of new drugs for conditions like Alzheimer’s and Parkinson’s disease .
Anticancer Research
The cytotoxicity of thiazole derivatives against human tumor cell lines makes them promising agents in anticancer research. They are being studied for their effectiveness in inhibiting the growth of cancer cells, particularly in prostate cancer .
Eigenschaften
IUPAC Name |
methyl 3-[[2-(4-methoxyphenyl)sulfanylacetyl]amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S2/c1-25-15-8-10-16(11-9-15)27-13-19(23)22-17-12-18(14-6-4-3-5-7-14)28-20(17)21(24)26-2/h3-12H,13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYOKMIVBUOWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,6-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2929817.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2929818.png)
![4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol](/img/structure/B2929819.png)


![1-(4-methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide](/img/structure/B2929826.png)
![5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2929827.png)
![(E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid](/img/structure/B2929828.png)




![4-(3-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2929835.png)